iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate
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Overview
Description
Iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate is a coordination complex that involves iron(II) ions and the ligand 2,4,6-tripyridin-2-yl-1,3,5-triazine. This compound is known for its application in the spectrophotometric determination of iron due to its ability to form colored complexes with iron ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tripyridin-2-yl-1,3,5-triazine typically involves the reaction of pyridine-2-carbaldehyde with ammonia and formaldehyde under acidic conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Complexation: The primary reaction involving this compound is its complexation with iron(II) ions to form a colored complex.
Substitution: The iron(II) complex can undergo substitution reactions with other ligands such as 2,2′,6,2″-terpyridine.
Common Reagents and Conditions
Reagents: Pyridine-2-carbaldehyde, ammonia, formaldehyde, iron(II) sulfate.
Conditions: Acidic medium, controlled temperature, and pH conditions.
Major Products
Scientific Research Applications
Chemistry
Spectrophotometric Determination: Used as a reagent for the colorimetric determination of iron in various samples.
Biology
Biochemical Assays: Employed in assays to measure iron levels in biological samples such as blood serum.
Medicine
Industry
Mechanism of Action
The compound exerts its effects through the formation of a coordination complex with iron(II) ions. The ligand 2,4,6-tripyridin-2-yl-1,3,5-triazine acts as a tridentate ligand, binding to the iron ion through its nitrogen atoms. This complex formation results in a color change that can be measured spectrophotometrically . The reaction mechanism involves both associative and dissociative pathways, depending on the pH and concentration of the reagents .
Comparison with Similar Compounds
Similar Compounds
2,2′-Bipyridine: Another ligand that forms complexes with iron(II) ions but with different spectral properties.
1,10-Phenanthroline: Similar to 2,4,6-tripyridin-2-yl-1,3,5-triazine in its ability to form colored complexes with iron(II) ions.
2,2′,6,2″-Terpyridine: Forms stable complexes with iron(II) ions and is used in similar spectrophotometric applications.
Uniqueness
The uniqueness of iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate lies in its high sensitivity and specificity for iron(II) ions, making it an excellent reagent for the spectrophotometric determination of iron in various samples .
Properties
CAS No. |
68510-43-0 |
---|---|
Molecular Formula |
C36H24FeN12O4S |
Molecular Weight |
776.6 g/mol |
IUPAC Name |
iron(2+);2,4,6-tripyridin-2-yl-1,3,5-triazine;sulfate |
InChI |
InChI=1S/2C18H12N6.Fe.H2O4S/c2*1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15;;1-5(2,3)4/h2*1-12H;;(H2,1,2,3,4)/q;;+2;/p-2 |
InChI Key |
MHBZPZCLMXLZSG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4.[O-]S(=O)(=O)[O-].[Fe+2] |
Origin of Product |
United States |
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